2,5-Dichloro-4,6-diamino-pyrimidine; 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

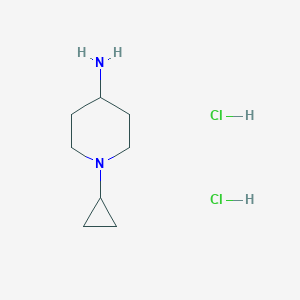

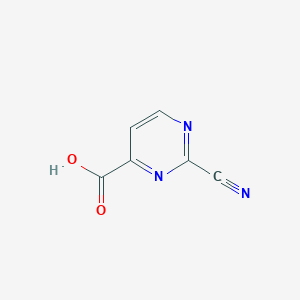

2,5-Dichloro-4,6-diamino-pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is used as a building block in chemical synthesis . It is a useful reagent for the preparation of Abacavir impurities, carbocyclic and hexenopyranosy nucleosides .

Synthesis Analysis

The synthesis of 2,5-Diamino-4,6-dichloropyrimidine involves several steps . The process starts with the cyclization of an aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine or its salt . This product is then chlorinated with a chlorinating agent in the presence of an amide to produce 4,6-dichloropyrimidine . The 4,6-dichloropyrimidine is then reacted with an aqueous solution of a carboxylic acid to produce the N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide .

Molecular Structure Analysis

The molecular formula of 2,5-Dichloro-4,6-diamino-pyrimidine is C4H4Cl2N4 . It has a molecular weight of 144.562 g/mol . The IUPAC name for this compound is 6-chloropyrimidine-2,4-diamine .

Physical And Chemical Properties Analysis

The melting point of 2,4-Diamino-6-chloropyrimidine, a related compound, is between 199°C to 202°C .

Applications De Recherche Scientifique

Organic Synthesis

2,5-Dichloropyrimidine-4,6-diamine serves as a versatile precursor in organic synthesis. It is particularly valuable for constructing pyrimidine-based compounds, which are crucial in developing pharmaceuticals . The compound’s dichloro and diamino groups make it a suitable candidate for substitution reactions, including aromatic nucleophilic substitutions (SNAr), which are fundamental in building heterocyclic systems .

Pharmacology

In pharmacological research, this compound is used to synthesize various bioactive molecules. Its derivatives have shown potential as inhibitors of dihydrofolate reductase (DHFR), which is a target for anti-cancer and anti-microbial drugs . Additionally, modifications at the 5-position of the pyrimidine ring have led to compounds with anti-HIV and anti-influenza activities .

Agrochemistry

The chemical’s role in agrochemistry is linked to its ability to form compounds that can inhibit nitric oxide production. This property is significant for developing substances that could potentially regulate immune responses in plants, providing a way to control plant diseases and pests .

Material Science

2,5-Dichloropyrimidine-4,6-diamine is utilized in material science for synthesizing novel compounds with potential applications in creating new materials. Its derivatives can be used to develop polymers and coatings with specific properties, such as increased resistance to environmental stress .

Medicinal Chemistry

In medicinal chemistry, the compound is a key intermediate for synthesizing various drugs. It has been used to create molecules with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties . Its structural versatility allows for the development of new therapeutic agents.

Chemical Research

This compound is extensively used in chemical research to explore new synthetic pathways and reactions. It acts as a building block for creating complex molecules, which can lead to the discovery of new reactions and mechanisms in chemical synthesis .

Mécanisme D'action

Target of Action

It is known that pyrimidine derivatives can interact with a broad range of biological targets, including enzymes, receptors, and nucleic acids .

Mode of Action

It’s known that halopyrimidines, a class of compounds that includes 2,5-dichloropyrimidine-4,6-diamine, can undergo various chemical reactions, including aromatic nucleophilic substitution reactions . These reactions can lead to the formation of new compounds with potential biological activity .

Biochemical Pathways

It’s known that pyrimidine derivatives can influence a variety of biochemical pathways due to their structural similarity to natural pyrimidines, which play key roles in nucleic acid synthesis and metabolism .

Result of Action

It’s known that 2-amino-4,6-dichloropyrimidines have shown inhibitory effects on immune-activated nitric oxide production . This suggests that 2,5-Dichloropyrimidine-4,6-diamine could potentially modulate immune responses.

Propriétés

IUPAC Name |

2,5-dichloropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N4/c5-1-2(7)9-4(6)10-3(1)8/h(H4,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENWUQGHNGTUCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1N)Cl)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-4,6-pyrimidinediamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98%](/img/structure/B6339741.png)

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339742.png)

![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide](/img/structure/B6339744.png)

![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339751.png)

![Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester](/img/structure/B6339753.png)